![molecular formula C12H9BrN6O2 B2438318 5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide CAS No. 2034351-29-4](/img/structure/B2438318.png)
5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a hydroxy group, and a triazolo-pyrazine moiety
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide can inhibit the growth of various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds can be as low as 0.21 µM, suggesting strong antimicrobial potential .
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The IC50 values for certain derivatives have shown comparable efficacy to established anti-inflammatory drugs like celecoxib, indicating its potential as an anti-inflammatory agent .
3. Antitubercular Activity
A notable application is in the development of antitubercular agents. Research has focused on synthesizing compounds that target Mycobacterium tuberculosis, with some derivatives displaying IC50 values ranging from 1.35 to 2.18 µM against resistant strains . This suggests that similar compounds could be effective in treating tuberculosis.
4. Cytotoxicity Assessments
Compounds derived from this class have been evaluated for cytotoxicity against various human cell lines (e.g., HEK-293). Findings indicate low toxicity levels, making them promising candidates for further therapeutic development without significant adverse effects .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity:
- Bromination at specific positions enhances antimicrobial potency.
- The hydroxyl group on the triazole ring contributes to improved solubility and interaction with biological targets.
- Modifications to the triazolo and pyrazine rings significantly influence the binding affinity and overall efficacy of the compound.
Biological Activity | Compound Name | MIC (µM) | IC50 (µM) | Target Organism |
---|---|---|---|---|
Antimicrobial | This compound | 0.21 | - | E. coli, P. aeruginosa |
Anti-inflammatory | Derivative X | - | 0.04 | COX-2 |
Antitubercular | Related Compound | 1.35 | - | M. tuberculosis |
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression . This inhibition is achieved through the compound fitting into the CDK2 active site and forming essential hydrogen bonds with Leu83 .
Biochemical Pathways
Given the potential inhibition of cdk2, it can be inferred that the compound may affect cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against certain cell lines . For instance, they have been found to inhibit the growth of MCF-7 and HCT-116 cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide typically involves multiple steps. One common approach is to start with the bromination of nicotinamide, followed by the introduction of the triazolo-pyrazine moiety through a series of cyclization reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom could result in various substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
- 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide
Uniqueness
Compared to similar compounds, 5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide is unique due to its specific substitution pattern and the presence of the bromine atom. This uniqueness can result in different reactivity and binding properties, making it a valuable compound for specific applications in research and industry.
Actividad Biológica
5-Bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- IUPAC Name : this compound
- Molecular Formula : C11H10BrN5O
- Molecular Weight : 305.14 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific kinases that play a crucial role in cell signaling pathways. For instance, it may act as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cell differentiation .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of triazole compounds exhibit antimicrobial properties. The presence of the triazole ring enhances the compound's ability to interact with microbial enzymes, potentially disrupting their function .
- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting proliferation through modulation of signaling pathways related to cell growth .
Biological Activity Data
Biological Activity | Assay Type | Concentration | Result |
---|---|---|---|
Antimicrobial | ELISA | 10 µg/mL | Moderate inhibition against bacterial strains |
Cytotoxicity | MTT Assay | 50 µM | Significant reduction in cell viability in cancer cells |
Enzyme Inhibition | Kinase Assay | 5 µM | Strong inhibition of p38 MAPK activity |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives, including this compound. The compound exhibited moderate activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell proliferation at concentrations above 10 µM. Mechanistic investigations indicated that the compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Case Study 3: Inhibition of p38 MAPK
Research focused on the inhibition profile of the compound against p38 MAPK showed a dose-dependent response. At concentrations ranging from 1 to 10 µM, significant inhibition was observed, correlating with reduced inflammatory cytokine production in cellular models .
Propiedades
IUPAC Name |
5-bromo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN6O2/c13-8-3-7(4-14-5-8)11(20)16-6-9-17-18-10-12(21)15-1-2-19(9)10/h1-5H,6H2,(H,15,21)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLXRPWAASUCMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)N1)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.